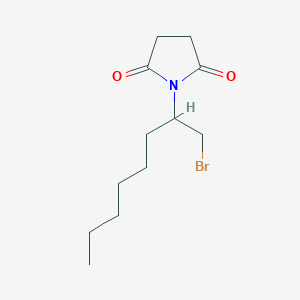![molecular formula C15H20O4S B14378873 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol CAS No. 90177-48-3](/img/structure/B14378873.png)
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[420]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol typically involves multi-step organic reactions. One common method involves the use of rhodium(I) complexes as catalysts. The preparation of similar bicyclic compounds has been reported using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or hydrocarbons.
Scientific Research Applications
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[42
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol exerts its effects involves its interaction with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, and the bicyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octan-3-ol: A similar compound with a different substitution pattern.
Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes: Prepared using similar synthetic methods.
Uniqueness
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
90177-48-3 |
|---|---|
Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
7,7-dimethoxy-4-phenylsulfanyl-2-oxabicyclo[4.2.0]octan-3-ol |
InChI |
InChI=1S/C15H20O4S/c1-17-15(18-2)9-12-11(15)8-13(14(16)19-12)20-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 |
InChI Key |
GDBDTCUVCSKLOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2C1CC(C(O2)O)SC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
methanone](/img/structure/B14378853.png)




